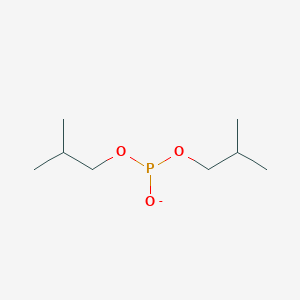
bis(2-methylpropyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis(2-methylpropyl) phosphite is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless to almost colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its role as an intermediate in the synthesis of other organophosphorus compounds and its utility in various scientific research fields.
Métodos De Preparación
bis(2-methylpropyl) phosphite can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with isobutyl alcohol in the presence of a sodium catalyst. The reaction is typically carried out at elevated temperatures, around 155-190°C, to ensure the complete removal of ethanol by fractional distillation . The resulting product is then purified through distillation under reduced pressure to obtain this compound as a colorless liquid.
Análisis De Reacciones Químicas
bis(2-methylpropyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halides and other electrophiles. Major products formed from these reactions include phosphonic acids, phosphonates, and other organophosphorus derivatives .
Aplicaciones Científicas De Investigación
bis(2-methylpropyl) phosphite has a wide range of applications in scientific research. . In biology and medicine, the compound is used in the synthesis of novel α-substituted aminoethylphosphonates, which exhibit significant biological activity. Additionally, this compound is used in the stabilization of polymers against degradation during processing and long-term applications .
Mecanismo De Acción
The mechanism of action of bis(2-methylpropyl) phosphite involves its role as an antioxidant. The compound functions by decomposing hydroperoxides, which are harmful intermediates formed during the oxidation of organic materials. This decomposition is facilitated by the formation of acidic hydrogen phosphates through hydrolysis and peroxidolysis reactions. The resulting products act as chain-breaking antioxidants, terminating the radical chain oxidation process .
Comparación Con Compuestos Similares
bis(2-methylpropyl) phosphite can be compared with other similar organophosphorus compounds such as Dibutyl Phosphite, Dimethyl Phosphite, and Diethyl Phosphite. While all these compounds share similar chemical properties and reactivity, this compound is unique in its higher reactivity and effectiveness as an antioxidant. This is due to the specific structural arrangement of its isobutyl groups, which enhances its ability to decompose hydroperoxides and terminate radical chain reactions .
Similar Compounds::- Dibutyl Phosphite
- Dimethyl Phosphite
- Diethyl Phosphite
Propiedades
Fórmula molecular |
C8H18O3P- |
|---|---|
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) phosphite |
InChI |
InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q-1 |
Clave InChI |
UHODNEHGHYLLPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP([O-])OCC(C)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


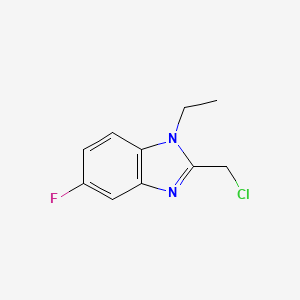
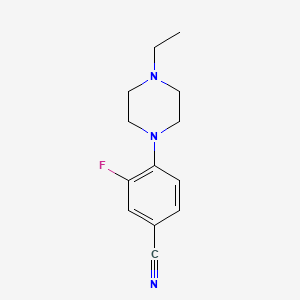
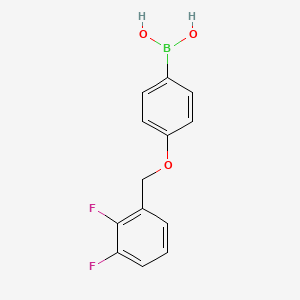
![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)

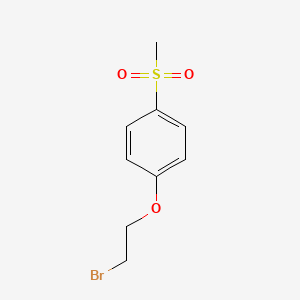
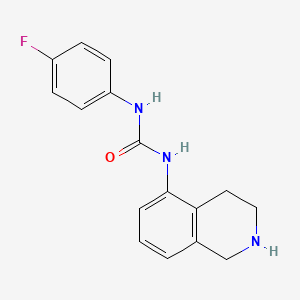
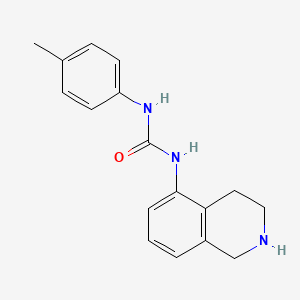
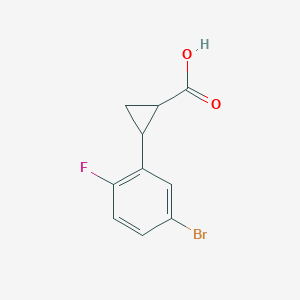
amine hydrochloride](/img/structure/B1371186.png)
![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)
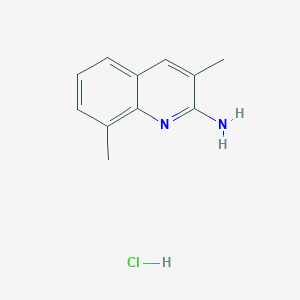
amine](/img/structure/B1371189.png)
![Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1371192.png)
